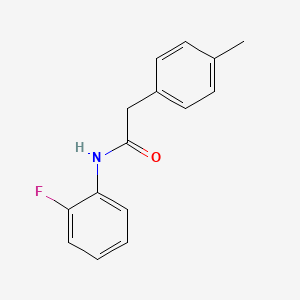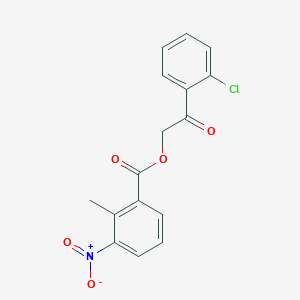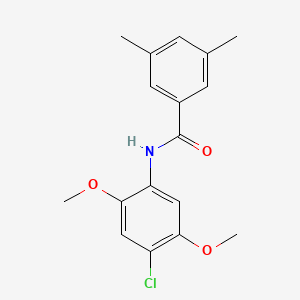
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide, also known as CDMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMB belongs to the class of benzamides and is a potent inhibitor of the enzyme protein kinase CK2. In
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide functions as a potent inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting CK2, this compound disrupts these cellular processes, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis or programmed cell death in cancer cells. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Moreover, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the significant advantages of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide is its potent inhibitory activity against CK2, making it an attractive candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, this compound is known to exhibit some toxicity, which can limit its therapeutic applications.
将来の方向性
There are several future directions for the research on N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide. One of the areas of interest is the development of novel this compound derivatives with improved solubility and potency. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-viral activities of this compound. Moreover, the potential use of this compound in combination with other chemotherapeutic agents or immunotherapies is an exciting area of research that warrants further investigation. Finally, the pre-clinical and clinical studies of this compound are needed to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown great potential in scientific research for its anti-tumor, anti-inflammatory, and anti-viral activities. The synthesis of this compound involves the reaction of 3,5-dimethylbenzoic acid with 4-chloro-2,5-dimethoxyaniline in the presence of thionyl chloride and dimethylformamide. This compound functions as a potent inhibitor of protein kinase CK2, leading to cell death and inhibition of tumor growth. While this compound has some limitations, such as low solubility and toxicity, it remains an attractive candidate for drug development. Future research on this compound is needed to explore its potential therapeutic applications fully.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with 4-chloro-2,5-dimethoxyaniline in the presence of thionyl chloride and dimethylformamide. The reaction mixture is then treated with N,N-dimethylformamide dimethyl acetal and stirred at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. This compound has also been found to inhibit the growth of cancer cells and induce cell death in various cancer types, including breast, prostate, and colon cancer. Additionally, this compound has been shown to inhibit the replication of hepatitis C virus and herpes simplex virus.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-11(2)7-12(6-10)17(20)19-14-9-15(21-3)13(18)8-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGOFWXGSLNJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

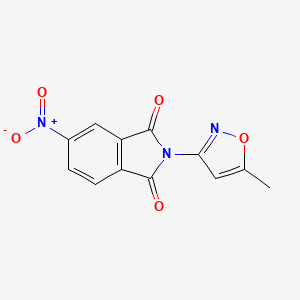
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)
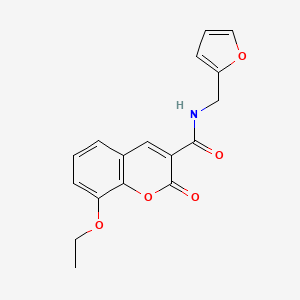
![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)
![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)
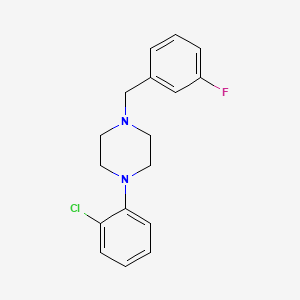
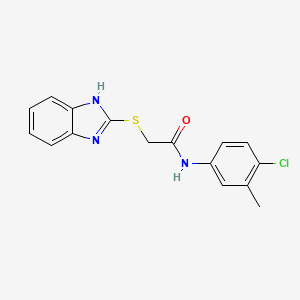
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)
